N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide
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Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound that features a combination of benzo[d]thiazole, naphthalene, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization reactions involving 2-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the Naphthalene Moiety: This step might involve a Friedel-Crafts acylation reaction to attach the naphthalene ring to the benzo[d]thiazole core.
Attachment of the Pyridine Group: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole or naphthalene rings.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the pyridine or benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in transition metal catalysis.
Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: It might be used in studies involving enzyme inhibition or receptor binding.
Medicine
Drug Development: The compound could be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(naphthalen-1-yl)acetamide
- N-(2-pyridylmethyl)-2-(naphthalen-1-yl)acetamide
- N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenyl)acetamide
Uniqueness
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide is unique due to the specific combination of its structural components, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure could result in specific interactions with biological targets or unique physical properties useful in materials science.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3OS/c1-17-12-13-22(27)25-24(17)29-26(32-25)30(16-20-10-4-5-14-28-20)23(31)15-19-9-6-8-18-7-2-3-11-21(18)19/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJWNQMQZIAYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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